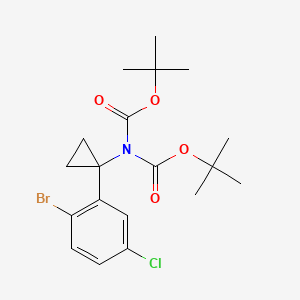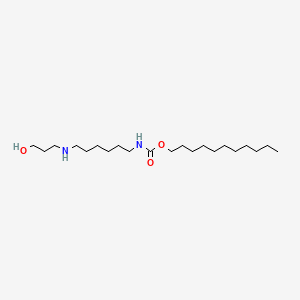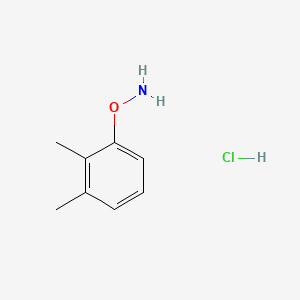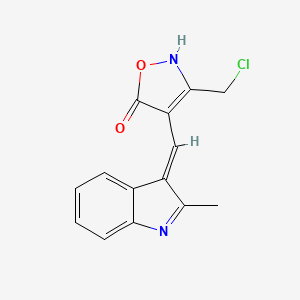
3-(Chloromethyl)-4-((2-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, an indole moiety, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate indole derivative.
Chloromethylation: The final step involves the chloromethylation of the compound using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like chromatography and crystallization.
化学反应分析
Types of Reactions
(4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- (4E)-3-(BROMOMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE
- (4E)-3-(METHOXYMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE
- (4E)-3-(HYDROXYMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE
Uniqueness
The uniqueness of (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the indole and isoxazole moieties contribute to its potential therapeutic properties.
属性
分子式 |
C14H11ClN2O2 |
|---|---|
分子量 |
274.70 g/mol |
IUPAC 名称 |
3-(chloromethyl)-4-[(E)-(2-methylindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-10(9-4-2-3-5-12(9)16-8)6-11-13(7-15)17-19-14(11)18/h2-6,17H,7H2,1H3/b10-6- |
InChI 键 |
TWIRBAWZSIVWOU-POHAHGRESA-N |
手性 SMILES |
CC\1=NC2=CC=CC=C2/C1=C\C3=C(NOC3=O)CCl |
规范 SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NOC3=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


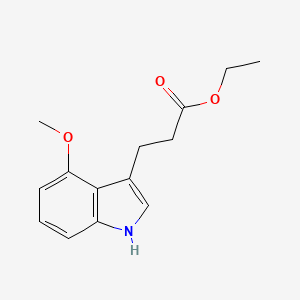
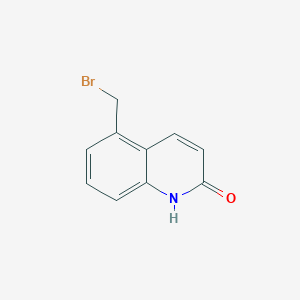

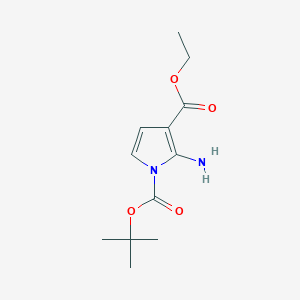
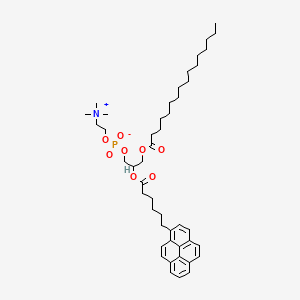
![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)


![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
